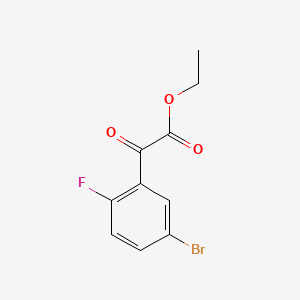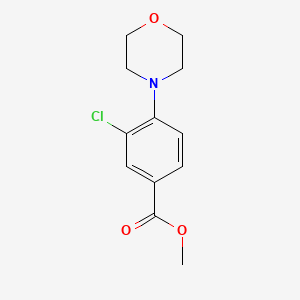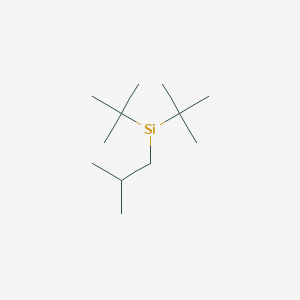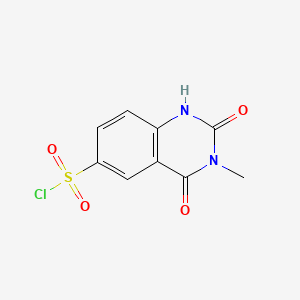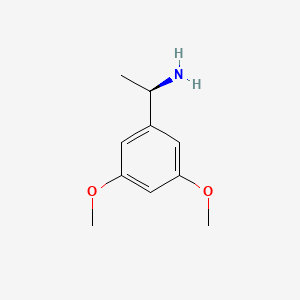
Paromamine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paromamine trihydrochloride is a robust antibiotic product used for research purposes related to bacterial infections . It exerts its antimicrobial prowess by impeding the synthesis of bacterial proteins through its affinitive binding to the ribosome .
Synthesis Analysis
Paromamine is a vital and common intermediate in the biosynthesis of 4,5 and 4,6-disubstituted 2-deoxystreptamine (DOS)-containing aminoglycosides . An engineered Escherichia coli system has been developed for the heterologous production of paromamine . Additionally, an improved synthesis of paromamine has been described in a paper .Molecular Structure Analysis
The molecular formula of Paromamine trihydrochloride is C12H26ClN3O7 . Its molecular weight is 359.8 or 432.72 , depending on whether the weight of the three hydrochloride ions is included.Chemical Reactions Analysis
AprD4, a radical S-adenosyl-l-methionine (SAM) enzyme, catalyzes the C3’-deoxygenation of paromamine to form 4’-oxo-lividamine . This 1,2-diol dehydration is a key step in the biosynthesis of several C3’-deoxy-aminoglycosides .Physical And Chemical Properties Analysis
Paromamine trihydrochloride is slightly soluble in water . It is a solid substance with an off-white to pale brown color .Wissenschaftliche Forschungsanwendungen
Paromamine is an essential component in the synthesis of various antibiotics. It acts as a common and antibacterial moiety in drugs like paromomycin and kanamycin C (Umezawa, Miyazawa, & Tsuchiya, 1972).
It has been synthesized through various chemical processes, highlighting its significance in medicinal chemistry. One method involves condensing deoxystreptamine with acetobromoglucosamine (Umezawa & Koto, 1966).
Paromamine derivatives have been studied for their potential in modifying RNA structures, particularly in the context of antibiotic resistance (Hanessian, Tremblay, Kornienko, & Moitessier, 2001).
The role of paromamine in stimulating mistranslation in eukaryotic organisms has been explored, which could be useful for understanding and potentially manipulating genetic expression (Palmer & Wilhelm, 1978).
Paromamine's interaction with bacterial ribosomal RNA and its derivatives’ impact on RNA target recognition has been a subject of research, which is crucial in developing new antibiotics (Simonsen et al., 2002).
Research has also been conducted on the biosynthesis of paromamine and its derivatives in genetically engineered organisms like Escherichia coli, which could lead to novel methods of antibiotic production (Kurumbang, Liou, & Sohng, 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBUYCLHSMNAGW-MHFNDSQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl3N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

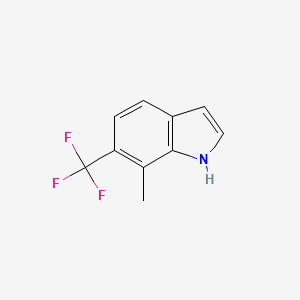
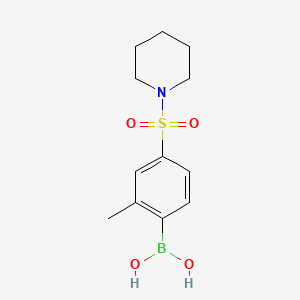
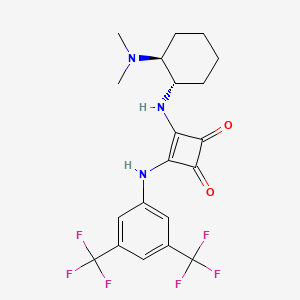
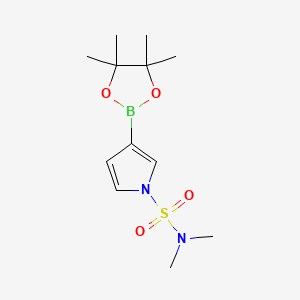

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
